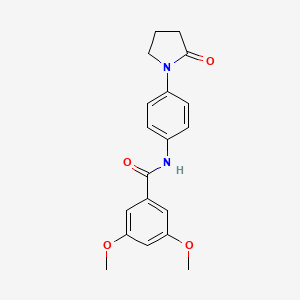

![molecular formula C23H17Cl2N3S B2532693 4-(4-氯苯基)-3-[(2-氯苯基)甲基硫代]-5-[(E)-2-苯乙烯基]-1,2,4-三唑 CAS No. 551920-96-8](/img/structure/B2532693.png)

4-(4-氯苯基)-3-[(2-氯苯基)甲基硫代]-5-[(E)-2-苯乙烯基]-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

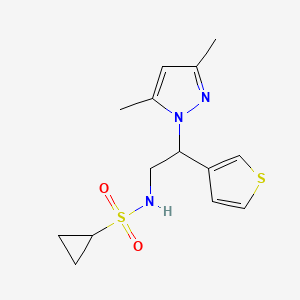

The compound "4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of sulfonyl groups as a synthetic handle, as seen in the study of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole, which provides a method for synthetic elaboration at the methylene position, leading to a range of products including monoalkylated and cyclic products . Similarly, the synthesis of 4-aryl(benzyl)sulfonyl-2-chloro-5-polyfluoroalkyl-1,2,3-triazoles demonstrates the incorporation of sulfonyl and chloro groups into the triazole ring . These methods could potentially be adapted for the synthesis of the compound , utilizing chlorophenyl and phenylethenyl groups as substituents.

Molecular Structure Analysis

The molecular structure of triazole derivatives can exhibit tautomerism, as shown in the study of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles . The preference for certain tautomeric forms is influenced by the nature of the substituents, which can also affect the overall molecular conformation and properties of the compound. The structure of the compound would likely be influenced by the electron-withdrawing chlorophenyl groups and the electron-donating phenylethenyl group, potentially favoring a specific tautomeric form.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the reactivity of the triazole ring and its substituents. For instance, N-chlorotriazoles react with nucleophiles such as KCN and KF, forming potassium salts of the triazoles . The presence of chlorophenyl groups in the compound of interest suggests that it may also participate in similar reactions, with the potential to form new derivatives through nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Restricted rotation around substituent bridges, as evidenced in benzimidazole-triazole derivatives, can influence the NMR spectral properties and the stability of different conformers . The steric and electronic effects of the chlorophenyl and phenylethenyl substituents in the compound of interest would likely impact its physical properties, such as solubility and melting point, as well as its chemical reactivity.

科学研究应用

抗菌和抗真菌特性

与 4-(4-氯苯基)-3-[(2-氯苯基)甲基硫代]-5-[(E)-2-苯乙烯基]-1,2,4-三唑 相关的化合物已证明具有良好的抗菌和抗真菌活性。研究表明,1,2,4-三唑的衍生物,包括与所讨论化合物具有相似取代基的衍生物,对各种微生物具有显着的有效性。例如,某些衍生物因其对所测试微生物的良好至中等活性而备受关注,表明它们作为抗菌剂的潜力 (Bektaş 等人,2007)。类似地,另一项研究合成了一系列带有二苯砜部分的稠合 1,2,4-三唑,发现一些化合物在针对细菌和真菌生长进行筛选时表现出良好的抗菌活性 (Gabriela Laura Almajan 等人,2010)。

生物活性和结构分析

这些化合物的生物活性超出了它们的抗菌特性。研究还深入探讨了三唑衍生物的结构特征和生物学相关性。例如,研究表明,某些 1,2,4-三唑化合物显示出明确的分子结构,其组成苯环之间具有特定的二面角,表明其潜在的生物活性 (Hanif 等人,2007)。此外,晶体结构分析和分子间相互作用的研究一直是这些化合物研究中的一个重要焦点,为它们的生物相互作用和潜在应用提供了见解 (Al-Hourani 等人,2015)。

酶的抑制和潜在的治疗用途

值得注意的是,某些 1,2,4-三唑衍生物因其酶抑制特性而被认可,特别是针对脂肪酶和 α-葡萄糖苷酶等酶。这表明了潜在的治疗应用,特别是在治疗糖尿病等疾病方面。例如,发现一些合成的化合物对这些酶表现出有效的抑制作用,甚至比某些标准治疗更有效,表明它们作为 II 型糖尿病等疾病的新药候选物的潜力 (Aziz ur-Rehman 等人,2018)。

属性

IUPAC Name |

4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3S/c24-19-11-13-20(14-12-19)28-22(15-10-17-6-2-1-3-7-17)26-27-23(28)29-16-18-8-4-5-9-21(18)25/h1-15H,16H2/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJPKMVNCMXMHV-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

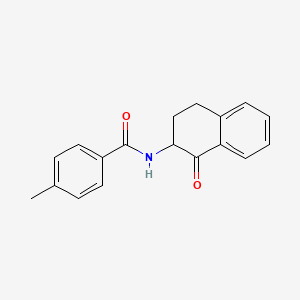

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)

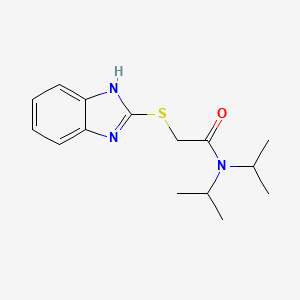

![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)

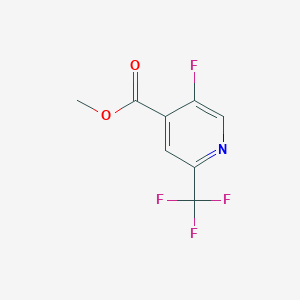

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)

![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)